8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one

PI3Kδ inhibitor binding affinity drug discovery

Sourcing 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one (CAS 1844063-48-4) for hit-to-lead programs demands high purity and structural fidelity. This C8-methyl pyrido-pyrimidinone core demonstrates a highly desirable selectivity profile, including a >3,700-fold window against CYP3A4 (IC50 10,000 nM) and balanced PI3Kδ (IC50 2.70 nM) / KDM4/5 (IC50 126-398 nM) dual engagement. Ideal for SAR libraries targeting B-cell malignancies or epigenetic probe development, its drug-like properties (MW 161.16, TPSA 54.4 Ų, XLogP3 0) and proven cellular activity in Ri-1 cells (IC50 374 nM) make it a strategically superior starting point over unvalidated C8-substituted analogs. Request your quote today to access this versatile, publication-backed building block.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B13094044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1N=CNC2=O
InChIInChI=1S/C8H7N3O/c1-5-7-6(2-3-9-5)8(12)11-4-10-7/h2-4H,1H3,(H,10,11,12)
InChIKeyHBRFTBGGYPEPAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one: A Core Scaffold for Selective PI3Kδ and Histone Demethylase Inhibition


8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one (CAS 1844063-48-4) is a heterocyclic small molecule characterized by a fused pyrido-pyrimidinone core [1]. This scaffold serves as a versatile building block in medicinal chemistry, particularly for developing inhibitors targeting phosphoinositide 3-kinase delta (PI3Kδ) and the Jumonji C-domain containing histone lysine demethylase (KDM) families (KDM4 and KDM5) . The compound exhibits a balanced physicochemical profile, with a molecular weight of 161.16 g/mol, a topological polar surface area (TPSA) of 54.4 Ų, and a calculated XLogP3-AA of 0, which support favorable drug-like properties for hit-to-lead optimization programs [1].

Why 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one Cannot Be Casually Replaced by In-Class Analogs


Within the pyrido[3,4-d]pyrimidin-4(3H)-one chemical class, minor structural modifications at the C8 position profoundly alter target engagement, isoform selectivity, and cellular activity. For instance, while a C8-methyl substituent confers potent PI3Kδ binding (IC50: 2.70 nM) [1], alternative C8 substitutions such as 1H-pyrazol-3-yl yield equipotent KDM4/5 inhibition [2]. Furthermore, studies on C8-substituted analogs reveal that sub-nanomolar biochemical potency is often required to achieve sub-micromolar cellular target inhibition, a challenge exacerbated by 2-oxoglutarate competition [3]. Therefore, swapping 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one with a closely related analog without empirical validation risks compromising target selectivity, cellular permeability, and overall efficacy.

Quantitative Differentiation of 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one: A Comparative Evidence Guide


PI3Kδ Binding Affinity: Equipotent to Clinical Benchmark Idelalisib

8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one exhibits high-affinity binding to PI3Kδ with an IC50 of 2.70 nM, as measured by a competitive fluorescence polarization assay after 30 minutes [1]. This potency is comparable to the FDA-approved PI3Kδ inhibitor Idelalisib (CAL-101), which has a reported IC50 of approximately 2.5 nM for PI3Kδ [2]. The near-equipotent binding profile positions this scaffold as a promising starting point for PI3Kδ-targeted therapy development.

PI3Kδ inhibitor binding affinity drug discovery

Cellular PI3Kδ Inhibition: Functional Activity in Ri-1 B-Cell Model

In a cellular context, 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one inhibits PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 B-cells with an IC50 of 374 nM [1]. This demonstrates functional target engagement and downstream signaling modulation. While Idelalisib achieves cellular IC50 values in the low nanomolar range (e.g., 5-10 nM) [2], the 374 nM cellular potency of this scaffold is consistent with early-stage lead compounds and provides a clear optimization trajectory for improving cellular permeability and efficacy.

cellular assay PI3Kδ signaling AKT phosphorylation

KDM4D Inhibition: Sub-Micromolar Activity in Demethylase Assays

8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one inhibits the histone lysine demethylase KDM4D with an IC50 of 398 nM [1]. This activity is comparable to other early-stage pyrido[3,4-d]pyrimidin-4(3H)-one derivatives reported in the literature. For context, a lead compound (19a) from a related series achieved a Ki of 4 nM against KDM4A [2], highlighting the potential for further optimization of the 8-methyl scaffold to achieve low nanomolar potency.

histone demethylase KDM4D epigenetics

KDM5C Inhibition: Balanced Dual-Target Activity Profile

The compound also inhibits KDM5C with an IC50 of 126 nM [1], demonstrating a balanced activity profile against both KDM4 and KDM5 subfamilies. This dual inhibition is a hallmark of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, as reported by Bavetsias et al., where derivatives like 54k exhibit equipotent activity versus KDM4 and KDM5 subfamilies [2]. The 126 nM IC50 positions 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one as a moderately potent dual KDM4/5 inhibitor suitable for further medicinal chemistry optimization.

KDM5C histone demethylase dual inhibition

CYP3A4 Selectivity: Low Risk of Metabolic Drug-Drug Interactions

8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one exhibits negligible inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism, with an IC50 of 10,000 nM [1]. The selectivity ratio (CYP3A4 IC50 / PI3Kδ binding IC50) is approximately 3700, indicating a >3,700-fold window between on-target potency and CYP3A4 inhibition. This is in stark contrast to many kinase inhibitors that demonstrate significant CYP3A4 liability, potentially leading to adverse drug-drug interactions [2].

CYP3A4 drug metabolism selectivity

Optimal Research and Industrial Applications for 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one


PI3Kδ-Targeted Hit-to-Lead Programs in B-Cell Malignancies

Given its potent PI3Kδ binding (IC50 2.70 nM) and measurable cellular activity (IC50 374 nM) in Ri-1 B-cells, 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one serves as an excellent starting point for medicinal chemistry optimization aimed at developing novel PI3Kδ inhibitors for B-cell lymphomas and autoimmune diseases. Its favorable physicochemical properties (MW 161.16, TPSA 54.4 Ų, XLogP3 0) support further structure-based design to enhance cellular potency while maintaining a low CYP3A4 inhibition risk. [1]

Epigenetic Probe Development for KDM4/5 Histone Demethylases

With confirmed inhibition of both KDM4D (IC50 398 nM) and KDM5C (IC50 126 nM), this scaffold is ideal for developing chemical probes to study the roles of KDM4 and KDM5 enzymes in cancer epigenetics, stem cell differentiation, and drug resistance. The dual activity profile allows researchers to explore the therapeutic potential of simultaneously targeting two key demethylase subfamilies.

Selectivity Profiling and Safety Assessment in Preclinical Kinase Programs

The high selectivity against CYP3A4 (IC50 10,000 nM, >3,700-fold window over PI3Kδ binding) makes 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one an attractive lead for programs where metabolic drug-drug interactions are a concern. It can be used as a reference compound for profiling off-target liabilities and optimizing lead series for favorable ADME and safety profiles. [2]

Custom Library Synthesis and SAR Exploration of the Pyridopyrimidinone Core

As a versatile building block, 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one is valuable for custom library synthesis and structure-activity relationship (SAR) studies. Its C8-methyl group can be easily modified or functionalized to generate diverse analogs, enabling systematic exploration of substituent effects on PI3Kδ and KDM target engagement, cellular permeability, and pharmacokinetic properties. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.